Pde4B/7A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde4B/7A-IN-2 is a compound known for its inhibitory activity against phosphodiesterase 4B and phosphodiesterase 7A. These enzymes play a crucial role in the regulation of cyclic adenosine monophosphate levels within cells, which are important for various cellular processes, including inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pde4B/7A-IN-2 involves the preparation of anilide and benzylamide derivatives of arylpiperazinylalkanoic acids. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pde4B/7A-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Pde4B/7A-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes and their role in cellular processes.
Biology: Investigated for its effects on inflammation and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions involving inflammation, such as pulmonary fibrosis and chronic inflammatory diseases
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
Pde4B/7A-IN-2 exerts its effects by inhibiting the activity of phosphodiesterase 4B and phosphodiesterase 7A. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn modulates various cellular pathways involved in inflammation and immune responses. The compound targets specific molecular pathways, including the cyclic adenosine monophosphate signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pde4B/7A-IN-2 include:
- Nerandomilast
- Zatolmilast
- Orismilast
- PF-07038124
Uniqueness
This compound is unique due to its dual inhibitory activity against both phosphodiesterase 4B and phosphodiesterase 7A, which provides a broader range of biological effects compared to compounds that target only one of these enzymes. This dual activity makes it a valuable tool in research and potential therapeutic applications .
Biologische Aktivität
Pde4B/7A-IN-2 is a selective inhibitor of phosphodiesterase 4B (PDE4B) and phosphodiesterase 7A (PDE7A), enzymes that play significant roles in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. The modulation of cAMP is crucial for various physiological processes, including inflammation, immune responses, and neuroprotection. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases, respiratory conditions, and possibly neurological disorders.
The primary mechanism of action for this compound involves the inhibition of PDE4B and PDE7A, leading to increased intracellular cAMP levels. Elevated cAMP can enhance anti-inflammatory responses and modulate immune cell activity. Specifically, PDE4B is known to regulate the production of pro-inflammatory cytokines by degrading cAMP, while PDE7A has been implicated in T cell activity regulation.
Table 1: Comparison of PDE4B and PDE7A Functions
Enzyme | Function | Role in Disease |
---|---|---|
PDE4B | Degrades cAMP | Involved in asthma, COPD |
PDE7A | Regulates T cell activity | Implicated in autoimmune diseases |
Inhibition of Inflammatory Responses
Research indicates that this compound significantly reduces inflammation by inhibiting the release of pro-inflammatory cytokines. In a study involving a murine model of asthma, treatment with selective PDE inhibitors led to a decrease in eosinophil infiltration and reduced airway hyperreactivity (AHR) when challenged with allergens such as ovalbumin (OVA) .
Case Study: Asthma Model
In an experimental setup using BALB/c mice, the administration of this compound resulted in:
- Reduced Eosinophil Counts : A significant reduction was observed in bronchoalveolar lavage fluid (BALF) post-treatment.
- Cytokine Profile Alteration : The levels of Th2 cytokines (IL-4, IL-5) were notably decreased compared to control groups .
Neuroprotective Effects
This compound has also been explored for its potential neuroprotective effects. In vitro studies demonstrated that the compound can induce apoptosis in chronic lymphocytic leukemia (CLL) cells through its action on PDE4 and PDE7 pathways . This suggests a broader application in oncology beyond its anti-inflammatory properties.
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced eosinophil infiltration | |
Cytokine modulation | Decreased IL-4 and IL-5 levels | |
Induction of apoptosis | Triggered cell death in CLL cells |
Research Findings
This compound has been characterized through various studies highlighting its potency and selectivity against PDE enzymes. For instance, a yeast-based screening system was utilized to confirm its selective inhibition of both PDE4 and PDE7 families, demonstrating significant anti-inflammatory activity . Furthermore, the compound's ability to elevate cAMP levels has been linked to enhanced immunosuppressive effects, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Eigenschaften
Molekularformel |
C25H35N3O2 |
---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C25H35N3O2/c1-20(2)21-11-13-22(14-12-21)26-25(29)10-6-7-15-27-16-18-28(19-17-27)23-8-4-5-9-24(23)30-3/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
QYHJCCPZZFERTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.